molecular formula C14H13NO3 B1372697 2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid CAS No. 70506-54-6

2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B1372697
CAS RN: 70506-54-6
M. Wt: 243.26 g/mol
InChI Key: RFKDVOHGQMOTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 70506-54-6 . It has a molecular weight of 243.26 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridinecarboxylic acid . The InChI code for this compound is 1S/C14H13NO3/c1-9-8-12(16)15(10(2)13(9)14(17)18)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,18) .


Physical And Chemical Properties Analysis

This compound has a melting point of 250-251 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

Structural and Molecular Studies

2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid and its derivatives have been extensively studied for their molecular and crystal structures. These studies often involve single-crystal diffraction to understand their molecular configuration, useful in various chemical applications. For instance, Koval’ et al. (2017) investigated the molecular and crystal structures of related compounds using single-crystal diffraction, characterizing them through IR and 1H NMR spectra (Koval’ et al., 2017).

Chemical Synthesis and Reactions

This compound is also pivotal in the synthesis of various chemical derivatives. Studies have shown its utility in creating diverse compounds through different chemical reactions. Feklicheva et al. (2019) synthesized derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, exploring their crystal structures and characterizing them through X-ray diffraction and 1H NMR spectra (Feklicheva et al., 2019).

Antimicrobial Studies

Research has also been conducted to explore the antimicrobial properties of derivatives of this compound. For example, Shastri and Post (2019) synthesized a series of compounds and tested them for their antimicrobial activity, showing significant to moderate antibacterial activity and promising antifungal activity (Shastri & Post, 2019).

Crystallography and Surface Analysis

The compound's derivatives have been the subject of detailed crystallographic studies to understand their structural properties. Naghiyev et al. (2022) conducted Hirshfeld surface analyses on various derivatives to understand their crystal structures and molecular interactions (Naghiyev et al., 2022).

Physicochemical Properties

The physicochemical properties of derivatives of this compound in different solvents have also been studied. Baluja and Talaviya (2016) researched the densities, viscosities, and ultrasonic velocities of novel dihydropyridine derivatives in dimethyl sulfoxide at different temperatures, providing insights into solute-solvent interactions (Baluja & Talaviya, 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 .

properties

IUPAC Name

2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-8-12(16)15(10(2)13(9)14(17)18)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKDVOHGQMOTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1C(=O)O)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid

Synthesis routes and methods

Procedure details

A mixture of 2,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-pyridine-3-carboxylic acid ethyl ester (108 mg, 0.398 mmol) in methanol (0.8 mL) and 32% aq. NaOH (0.25 mL) was shaken at 60° for 22 hrs (after 5 hours only 70% conversion was observed). The reaction mixture was quenched with water (5 ml), extracted with ether (3×2 ml), and acidified 3M HCl (1 mL, pH=0). The title compound was separated by filtration to give 52.1 mg of colorless solid, yield 54%. LC-MS (m/z) 244.5 (MH+); tR=0.54. 1H NMR (600 MHz, DMSO-d6): 1.94 (s, 3H, 2-Me), 2.19 (d, J=0.9 Hz, 3H, 4-Me), 6.29 (s, 1H, 5-H), 7.25 (dm, J=7.7 Hz, J<1.5 Hz, 2H, two ortho-H of Ph), 7.47 (tt, J=7.4 Hz, J=1.2 Hz, 1H, para-H of Ph), 7.53 (tm, J=7.5 Hz, J<1.7 Hz, 2H, two meta-H of Ph), 13.26 (br. s, 1H, CO2H).
Quantity
0.8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.25 mL
Type
solvent
Reaction Step One
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 4
2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 5
2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.